6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE
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Overview
Description
6-Chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with chloro, methoxybenzenesulfonyl, and methylphenyl groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo chlorination, sulfonylation, and amination reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures, pressures, and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.
Scientific Research Applications
6-Chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylbenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the quinoline core.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of the methoxy group.
Uniqueness
6-Chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-18(25)7-12-22(21)26-15-23(24)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUCOHAABUNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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